molecular formula C16H15Cl2N5O2S B2693382 N-(3,4-dichlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891126-51-5

N-(3,4-dichlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2693382
CAS No.: 891126-51-5
M. Wt: 412.29
InChI Key: CHFKQNDKDPQCFY-UHFFFAOYSA-N
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Description

This compound features a triazolopyrimidine core fused with a thioacetamide side chain and a 3,4-dichlorophenyl substituent. The triazolopyrimidine scaffold is known for its heterocyclic versatility, often associated with bioactivity in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N5O2S/c1-2-3-10-7-13(24)20-15-21-22-16(23(10)15)26-8-14(25)19-9-4-5-11(17)12(18)6-9/h4-7H,2-3,8H2,1H3,(H,19,25)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFKQNDKDPQCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H16Cl2N4OSC_{16}H_{16}Cl_2N_4OS, with a molecular weight of approximately 397.29 g/mol. The compound features a dichlorophenyl group and a triazole-pyrimidine scaffold, which are known to enhance biological activity.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing the 1,2,4-triazole moiety. For instance:

  • Antibacterial Effects : Compounds similar to this compound have demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values reported range from 0.125 to 8 μg/mL for structurally related compounds .
  • Antifungal Properties : The triazole derivatives have also shown antifungal efficacy against pathogens like Candida albicans and Aspergillus flavus, with MIC values indicating potent activity compared to standard antifungal agents .

2. Anticancer Activity

The triazole-containing compounds have been investigated for their anticancer properties:

  • Mechanism of Action : Research indicates that these compounds may act as inhibitors of key enzymes involved in cancer cell proliferation and survival. For example, some triazole derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial and cancer cell replication .
  • Case Studies : A study demonstrated that specific triazole derivatives exhibited cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures to this compound showed IC50 values in the micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural Feature Effect on Activity
Dichlorophenyl Group Enhances lipophilicity and cellular uptake
Triazole Moiety Critical for antimicrobial and anticancer properties
Thioacetamide Linker May improve binding affinity to target enzymes

Research Findings

Recent studies have focused on synthesizing novel derivatives of triazole-pyrimidine compounds to enhance their biological profiles. For example:

  • Synthesis Techniques : Various synthetic routes have been explored to create analogs with improved potency and selectivity.
  • In Vivo Studies : Preliminary animal studies suggest that these compounds can significantly reduce tumor growth in xenograft models while exhibiting minimal toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Key structural analogs from the Pesticide Chemicals Glossary () include:

Compound Name Core Structure Key Substituents Primary Use
N-(3,4-dichlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide Triazolo[4,3-a]pyrimidine 3,4-dichlorophenyl, propyl, thioacetamide Under research
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl, sulfonamide Herbicide
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Oxazolidinyl acetamide 2,6-dimethylphenyl, methoxy Fungicide
Triaziflam 1,3,5-triazine Fluoro-methyl substituents Herbicide
Key Observations:

Triazolo-Pyrimidine Core : The target compound and flumetsulam share a triazolo-pyrimidine backbone but differ in substituents. Flumetsulam’s sulfonamide group and 2,6-difluorophenyl moiety enhance its herbicidal activity by inhibiting acetolactate synthase (ALS) in weeds . In contrast, the thioacetamide group in the target compound may confer distinct binding properties.

The target compound’s thioether linkage may offer unique metabolic stability compared to oxadixyl’s oxazolidinyl group .

Pharmacological Potential vs. Natural Compounds

and emphasize the bioactivity of synthetic and natural compounds in cancer and pest management:

  • Natural vs. Synthetic Bioactivity: Plant-derived bioactive compounds () often exhibit lower potency but higher biocompatibility. For example, C.

Physicochemical and Electronic Properties

’s discussion on chemical periodicity and substituent effects underscores the importance of electronic configurations in bioactivity:

  • The 3,4-dichlorophenyl group’s electron-withdrawing nature may enhance the triazolo-pyrimidine core’s electrophilicity, promoting interactions with enzymatic nucleophiles (e.g., cysteine residues in target proteins).
  • In contrast, flumetsulam’s 2,6-difluorophenyl group provides steric hindrance and electronic modulation suitable for ALS inhibition .

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